molecular formula C7H13NO3 B12941110 (2S,6R)-4,6-Dimethylmorpholine-2-carboxylic acid

(2S,6R)-4,6-Dimethylmorpholine-2-carboxylic acid

Cat. No.: B12941110
M. Wt: 159.18 g/mol
InChI Key: IYZPBYMVNRKYGI-RITPCOANSA-N
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Description

(2S,6R)-4,6-Dimethylmorpholine-2-carboxylic acid is a chiral compound with a morpholine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6R)-4,6-Dimethylmorpholine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable precursor with a chiral auxiliary or catalyst under controlled conditions to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

(2S,6R)-4,6-Dimethylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like halides or amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S,6R)-4,6-Dimethylmorpholine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound can be used as a chiral ligand in the study of enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to interact specifically with certain biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity and can be used in the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2S,6R)-4,6-Dimethylmorpholine-2-carboxylic acid depends on its specific application. In biological systems, it may act as a chiral ligand, interacting with specific molecular targets such as enzymes or receptors. The exact pathways involved can vary, but typically involve binding to the active site of the target molecule and modulating its activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S,6R)-4,6-Dimethylmorpholine-2-carboxylic acid include other chiral morpholine derivatives and carboxylic acids. Examples include (2S,6S)-4,6-Dimethylmorpholine-2-carboxylic acid and (2R,6R)-4,6-Dimethylmorpholine-2-carboxylic acid.

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry, which can result in unique interactions with biological targets and distinct chemical reactivity. This makes it a valuable compound for research and industrial applications where stereochemistry plays a crucial role.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(2S,6R)-4,6-dimethylmorpholine-2-carboxylic acid

InChI

InChI=1S/C7H13NO3/c1-5-3-8(2)4-6(11-5)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6+/m1/s1

InChI Key

IYZPBYMVNRKYGI-RITPCOANSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@H](O1)C(=O)O)C

Canonical SMILES

CC1CN(CC(O1)C(=O)O)C

Origin of Product

United States

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